molecular formula C13H17BrN2O2 B5052413 2-(5-bromo-2-hydroxyphenyl)-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol

2-(5-bromo-2-hydroxyphenyl)-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol

Cat. No. B5052413
M. Wt: 313.19 g/mol
InChI Key: SOAGDTZMWSMMTQ-UHFFFAOYSA-N
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Description

The compound “2-(5-Bromo-2-hydroxyphenyl)acetic acid” is related to your query . It has a CAS Number of 38692-72-7 and a molecular weight of 231.05 . Another related compound is “5-Bromo-2-hydroxyphenacyl bromide” with a molecular formula of C8H6Br2O2 .


Synthesis Analysis

A ligand, “1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione”, was synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid . Another compound, “5-Bromo-2-hydroxyacetophenone”, was synthesized from p-Bromophenol and acetylchloride .


Molecular Structure Analysis

The ligand “1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione” displays two different coordination modes . One is the μ1 - L - κ3 N 1 :O 1 :N 2 coordination mode and the other is μ3 - L - κ6 O 1 :O 2 :O 2 :O 2 :N 1 :O 3 coordination mode .


Chemical Reactions Analysis

The ligand “1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione” was used to synthesize two novel complexes . One is a dinuclear copper complex and the other is a cubane nickel cluster .


Physical And Chemical Properties Analysis

The compound “5-Bromo-2-hydroxyphenylboronic acid” has a density of 1.84g/cm3, a boiling point of 378.3ºC at 760 mmHg, and a melting point of 196-200ºC . Its molecular formula is C6H6BBrO3 .

Safety and Hazards

The compound “5-Bromo-2-hydroxyacetophenone” may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-2-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-4-11-13(2,3)16(18)12(15-11)9-7-8(14)5-6-10(9)17/h5-7,12,17-18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAGDTZMWSMMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(N(C1(C)C)O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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